Copper methionine

Description

Structure

3D Structure of Parent

Properties

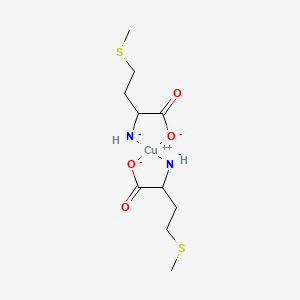

Molecular Formula |

C10H18CuN2O4S2-2 |

|---|---|

Molecular Weight |

357.9 g/mol |

IUPAC Name |

copper;2-azanidyl-4-methylsulfanylbutanoate |

InChI |

InChI=1S/2C5H10NO2S.Cu/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q2*-1;+2/p-2 |

InChI Key |

OGKRAMHEYIKPDE-UHFFFAOYSA-L |

Canonical SMILES |

CSCCC(C(=O)[O-])[NH-].CSCCC(C(=O)[O-])[NH-].[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Copper-Methionine Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of copper-methionine complexes. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and visual representations of workflows and molecular structures to facilitate understanding and replication.

Introduction

Copper complexes with amino acids, particularly essential amino acids like methionine, are of significant interest in various scientific fields, including biochemistry, pharmacology, and nutrition.[1] Methionine, a sulfur-containing amino acid, can chelate with metal ions like copper(II) through its amino and carboxylate groups.[2][3] These complexes have potential applications as nutritional supplements, therapeutic agents, and in the study of copper transport and metabolism.[4][5][6] The synthesis of bis(methioninato)copper(II) results in a crystalline solid, and its structural elucidation is crucial for understanding its chemical behavior and biological activity.

Synthesis of Copper-Methionine Complex

The synthesis of copper-methionine complexes can be achieved through various methods. This section details a common and reproducible experimental protocol.

Experimental Protocol: Synthesis from Copper Sulfate (B86663) and DL-Methionine

This protocol outlines the synthesis of a copper-methionine complex using readily available starting materials.

Materials:

-

DL-Methionine

-

Copper Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

Procedure:

-

Preparation of Reactant Solutions:

-

Reaction:

-

Mix the methionine and copper sulfate solutions at a molar ratio of 2:1 (methionine:copper).[7]

-

Gradually add a 50% NaOH solution to the mixture to adjust the pH to approximately 7. This will induce the precipitation of the complex.[7] Some procedures suggest a pH range of 4.0-6.0 for the reaction.[8]

-

-

Isolation and Purification:

Caption: Experimental workflow for the synthesis of copper-methionine complex.

Characterization of the Copper-Methionine Complex

A thorough characterization of the synthesized complex is essential to confirm its identity, purity, and structural features. This involves a combination of spectroscopic, thermal, and analytical techniques.

Elemental Analysis

Elemental analysis is performed to determine the empirical formula of the complex and to confirm the metal-to-ligand ratio.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 26.46 | 26.35 |

| Hydrogen (H) | 4.41 | 4.35 |

| Nitrogen (N) | 6.17 | 6.15 |

| Copper (Cu) | ~16-18 | 17.06 - 18.05[8] |

Theoretical values are calculated for Cu(C₅H₁₀NO₂S)₂.[1] Experimental values are sourced from various studies.[8][10][11]

Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the coordination of the methionine ligand to the copper ion by observing shifts in the vibrational frequencies of key functional groups.[2]

| Functional Group | Free Methionine (cm⁻¹) | Copper-Methionine Complex (cm⁻¹) | Interpretation |

| N-H Stretch | 3146 | Shifted | Involvement of the amino group in coordination.[2] |

| C=O Stretch | ~1660 | Shifted | Involvement of the carboxylate group in coordination.[2][12] |

| Cu-N Vibration | - | ~400-500 | Formation of a copper-nitrogen bond.[13] |

| Cu-O Vibration | - | ~300-400 | Formation of a copper-oxygen bond.[13] |

Note: Specific peak positions can vary slightly depending on the experimental conditions and the specific form of the complex.[14]

3.2.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the complex, which provides insights into the coordination geometry around the copper(II) ion. The d-d transitions for Cu(II) complexes are typically observed in the visible region.[2][15]

| Transition | Wavelength (λ_max) | Geometry |

| d-d transition | ~617 nm | Tetragonal distortion (Jahn-Teller effect)[2] |

| Ligand-to-Metal Charge Transfer (LMCT) | ~255 nm | Covalent nature of the metal-ligand bond.[2] |

The UV-Vis spectrum of the copper-methionine complex shows a broad absorption band in the visible region, characteristic of d-d transitions in copper(II) complexes.[16][17][18]

Thermal Analysis

3.3.1. Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the complex and to determine the presence of any coordinated or lattice water molecules. The analysis is typically carried out under a nitrogen atmosphere.[19]

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| < 150 | Varies | Loss of lattice water.[11] |

| 150 - 300 | Varies | Decomposition of the organic ligand.[11][19] |

| > 300 | Varies | Formation of copper oxide as the final residue.[11] |

The specific decomposition temperatures and weight loss percentages can provide information about the stoichiometry and thermal stability of the complex.[20]

Caption: Workflow for the characterization of the copper-methionine complex.

Molecular Structure and Coordination

Based on the collective data from the characterization techniques, a proposed structure for the bis(methioninato)copper(II) complex can be elucidated.

-

Coordination: Methionine acts as a bidentate ligand, coordinating to the copper(II) ion through the nitrogen atom of the amino group and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable five-membered chelate ring.[21]

-

Geometry: The geometry around the central copper(II) ion is typically a distorted octahedron or a square planar arrangement.[2] In the solid state, the crystal structure of bis(methioninato)copper(II) has been shown to have a distorted octahedral coordination around the copper atom. The methionine ligands coordinate in a trans configuration.

Caption: Proposed molecular structure and coordination of the copper-methionine complex.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of copper-methionine complexes. The detailed experimental protocols, tabulated data, and visual workflows offer a practical resource for researchers in the field. The characterization data collectively support the formation of a chelated complex where methionine binds to copper(II) through its amino and carboxylate groups, typically resulting in a distorted octahedral or square planar geometry. This foundational knowledge is critical for the further exploration of the biological activities and potential applications of this important class of compounds.

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. quasar.physics.uvt.ro [quasar.physics.uvt.ro]

- 3. jocpr.com [jocpr.com]

- 4. chembk.com [chembk.com]

- 5. Methionine motifs of copper transport proteins provide general and flexible thioether-only binding sites for Cu(I) and Ag(I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. CN111978221A - Preparation method of feed additive DL-methionine complex copper - Google Patents [patents.google.com]

- 9. CN102491927A - Method for synthesizing methionine and metal (Cu, Zn and Co) chelate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. latamjpharm.org [latamjpharm.org]

- 14. researchgate.net [researchgate.net]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Copper Methionine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper methionine, a chelated complex of copper and the essential amino acid methionine, has garnered significant attention in various scientific fields, from animal nutrition to potential therapeutic applications. Its enhanced bioavailability compared to inorganic copper sources makes it a subject of interest for researchers exploring novel drug delivery systems and nutritional supplements. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and a discussion of its biological relevance.

Chemical and Physical Properties

This compound is an organometallic compound where copper is coordinated with methionine. The most common form is a 1:2 complex, bis(methioninato)copper(II), where two methionine molecules chelate a single copper ion. This chelation occurs through the amino and carboxylate groups of methionine.

General Properties

| Property | Value | References |

| Molecular Formula | C10H18CuN2O4S2 | [1][2][3] |

| Molar Mass | 357.93 g/mol | [1][2][3] |

| Appearance | Light green, blue, or light blue powder/crystal | [1][4][5] |

| CAS Number | 15170-74-8 (bis(DL-methioninato-N,O)copper) | [1][2][3] |

Solubility and Stability

This compound is soluble in water and acidic solutions.[1] Its solubility is pH-dependent, increasing at lower pH values.[4] The chelated structure provides good stability, protecting the copper ion and preventing it from catalyzing the oxidation of other components in a mixture, such as vitamins and fats in animal feed.[1][6] It is relatively stable under normal storage conditions but can be destabilized by exposure to light or high temperatures.[4] For optimal stability, it should be stored in a cool, dry, well-ventilated area away from direct sunlight, heat, and incompatible substances like strong acids and oxidizers.[7]

Structural and Spectroscopic Data

The structure of this compound complexes has been investigated using various spectroscopic and crystallographic techniques.

| Parameter | Observation | References |

| Coordination | Copper(II) is typically coordinated by the nitrogen atom of the amino group and an oxygen atom of the carboxylate group of each methionine ligand. | [8] |

| Infrared (IR) Spectroscopy | Shifts in the stretching vibrations of the N-H (amino group) and C=O (carboxyl group) bonds upon complexation confirm the involvement of these groups in coordination with the copper ion. | [5][8] |

| UV-Visible (UV-Vis) Spectroscopy | The complex exhibits characteristic absorption bands in the UV-Vis region, which are shifted compared to the free ligand, indicating complex formation. For instance, a complex of Cu(II) with methionine showed a maximum absorption at 294 nm at pH 8. | [8][9][10] |

| X-ray Diffraction | Single-crystal X-ray diffraction studies have confirmed the coordination environment around the copper center in related copper-methionine complexes, often revealing a distorted square-pyramidal or octahedral geometry. | [11][12][13] |

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of this compound. TGA can provide information on mass loss as a function of temperature, indicating the decomposition of the organic ligand and the final formation of copper oxide. DSC can reveal endothermic and exothermic transitions, such as melting and decomposition.[14][15][16][17][18]

| Analysis | Typical Observations | References |

| Melting Point | Decomposes before melting, with one source citing a melting point of 255°C. | [4][7] |

| Density | Typically between 1.5 and 1.9 g/mL. | [4] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, generally involving the reaction of a copper salt with methionine in an aqueous solution.

Protocol 1: General Laboratory Synthesis [5][19][20]

-

Dissolution: Dissolve DL-methionine in deionized water. The solution can be heated to 60-80°C to aid dissolution.

-

Copper Salt Addition: Add a solution of a copper salt (e.g., copper sulfate, copper chloride, or copper acetate) to the methionine solution. The molar ratio of methionine to copper is typically 2:1.

-

pH Adjustment: Adjust the pH of the reaction mixture to a range of 4.0-6.0 using a suitable base, such as a saponification solution.

-

Reaction: Maintain the temperature of the mixture between 60-110°C and stir for 0.5-1.0 hour.

-

Isolation: Cool the solution to allow the this compound complex to precipitate.

-

Purification: Collect the precipitate by filtration, wash with deionized water to remove unreacted starting materials, and dry in an oven.

Protocol 2: Spectrophotometric Determination of Copper using Methionine [9][21]

This protocol utilizes cloud point extraction for the preconcentration of copper before spectrophotometric analysis.

-

Sample Preparation: To a series of centrifuge tubes, add aliquots of standard copper solutions or the sample solution to achieve final concentrations in the range of 0.05-4 µg/mL.

-

Reagent Addition: Add 0.7 mL of a 5 x 10⁻⁴ M methionine solution, 2 mL of a borax (B76245) buffer (pH 8.0), and 0.5 mL of a 10% (v/v) Triton X-100 solution.

-

Volume Adjustment: Adjust the total volume to 10 mL with deionized water.

-

Cloud Point Extraction: Heat the mixture in a water bath at 85°C for 30 minutes.

-

Phase Separation: Centrifuge the tubes at 4000 rpm for 4 minutes to separate the surfactant-rich phase.

-

Analysis: Decant the aqueous phase and dissolve the surfactant-rich phase in an acidified methanolic solution. Measure the absorbance of the solution at 294 nm using a UV-Vis spectrophotometer.

Characterization Techniques

-

Infrared (IR) Spectroscopy: Prepare a KBr pellet of the synthesized this compound and record the spectrum to identify shifts in the characteristic vibrational frequencies of the amino and carboxyl groups.

-

UV-Visible (UV-Vis) Spectroscopy: Dissolve the complex in a suitable solvent (e.g., water) and record the absorption spectrum to determine the λmax.

-

Thermal Analysis (TGA/DSC): Heat a small sample of the complex under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) to analyze its thermal decomposition profile.[14]

Mandatory Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Conceptual Role in Copper Homeostasis

Caption: Conceptual diagram of this compound's role in cellular copper uptake.

Biological Significance and Applications

Copper is an essential trace element involved in numerous physiological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis.[22] The chelation of copper with methionine enhances its bioavailability, allowing for more efficient absorption in biological systems.[6]

This property is particularly valuable in animal nutrition, where this compound is used as a feed additive to improve growth, immune function, and overall health.[4][6][23] In the context of drug development, the principles of using amino acid chelates to improve the delivery of metal ions could be explored for therapeutic purposes.

Research has also delved into the role of copper in cellular signaling pathways. For instance, copper has been implicated in the BRAF-MEK-ERK signaling pathway, which is crucial in cell proliferation and is often mutated in cancers.[24] While direct evidence for this compound's involvement in specific signaling pathways is still emerging, its ability to modulate intracellular copper levels suggests it could influence such copper-dependent processes. Furthermore, studies have investigated the effects of copper accumulation on methionine metabolism, indicating a complex interplay between these two components.[25][26] Methionine-rich domains are also recognized as important for copper recruitment in detoxification systems.[27][28]

Conclusion

This compound is a well-characterized chelated complex with distinct chemical and physical properties that contribute to its high stability and bioavailability. The synthesis and analysis of this compound can be achieved through straightforward and reproducible experimental protocols. Its established role in animal nutrition and the emerging understanding of copper's function in cellular signaling highlight the continued importance of research into copper-amino acid complexes for both nutritional science and potential therapeutic applications. This guide provides a foundational resource for professionals engaged in the study and application of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C10H18CuN2O4S2-2 | CID 131848797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound BP EP USP CAS 32817-16-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. This compound - GREEN AGRI [greenagribio.com]

- 6. This compound - FarmKemi [farmkemi.com]

- 7. This compound: Benefits, Uses, Specifications & Safe Dosage | Leading China Manufacturer & Supplier [cobalt-nickel.net]

- 8. quasar.physics.uvt.ro [quasar.physics.uvt.ro]

- 9. cbej.uomustansiriyah.edu.iq [cbej.uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, crystal and molecular structure of the copper(II) aminate complex with methionine - Esarev - Russian Journal of General Chemistry [journals.rcsi.science]

- 12. researchgate.net [researchgate.net]

- 13. jetir.org [jetir.org]

- 14. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. cores.research.asu.edu [cores.research.asu.edu]

- 17. cetco.com [cetco.com]

- 18. researchgate.net [researchgate.net]

- 19. CN111978221A - Preparation method of feed additive DL-methionine complex copper - Google Patents [patents.google.com]

- 20. CN102491927A - Method for synthesizing methionine and metal (Cu, Zn and Co) chelate - Google Patents [patents.google.com]

- 21. benchchem.com [benchchem.com]

- 22. Human CTR1 Through the Ages: Milestones and Emerging Roles in Disease and Therapy [mdpi.com]

- 23. ODM Wholesale Performance this compound Chelate for Animal Copper Supplementation Factory and Manufacturer | Debon Factory, Exporter | Debon [otmdebon.com]

- 24. Copper in Cancer: How Copper Binding Affects Signaling Pathways – Metals, Metalloproteins and Disease [metals.blogs.wesleyan.edu]

- 25. Early effects of copper accumulation on methionine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Early effects of copper accumulation on methionine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pnas.org [pnas.org]

- 28. Methionine-rich domains emerge as facilitators of copper recruitment in detoxification systems - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Molecular Structure of Bis(DL-methioninato-N,O)copper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of bis(DL-methioninato-N,O)copper, a coordination complex of significant interest in various scientific domains. This document collates and presents key structural data, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological relevance. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational understanding of this copper-amino acid complex. While specific signaling pathways involving this complex are not extensively documented in current literature, this guide discusses the broader context of copper complexes in biological systems.

Molecular Structure and Crystallographic Data

The molecular formula for bis(DL-methioninato-N,O)copper is C₁₀H₂₀CuN₂O₄S₂.[1] This complex consists of a central copper(II) ion coordinated by two methionine ligands. Methionine, being a bidentate ligand in this context, coordinates to the copper ion through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group.

In the solid state, the copper(II) ion is situated in a square-planar coordination environment. The two methionine ligands are arranged in a trans configuration, with the amino and carboxylate groups of each ligand coordinating to the copper center. This arrangement results in a neutral complex. Spectroscopic studies, particularly electron spin resonance (ESR), have corroborated the square-planar geometry around the copper ion in similar copper-methionine complexes.

Table 1: General Physicochemical Properties of Bis(DL-methioninato-N,O)copper

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈CuN₂O₄S₂ | [3] |

| Molecular Weight | 357.93 g/mol | [3] |

| CAS Number | 15170-74-8 | [1][3] |

| Synonyms | Copper, bis(DL-methioninato-N,O)-; Copamin; DL-Methionine copper complex | [4][5] |

Experimental Protocols

Synthesis of Bis(DL-methioninato-N,O)copper

A general and effective method for the synthesis of bis(DL-methioninato-N,O)copper involves the reaction of a soluble copper(II) salt with DL-methionine in an aqueous solution. The pH of the solution is a critical parameter and is typically adjusted to be neutral or slightly basic to facilitate the deprotonation of the carboxylic acid and amino groups of methionine, thereby promoting coordination to the copper(II) ion.

Materials:

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or Copper(II) acetate (B1210297) monohydrate ((CH₃COO)₂Cu·H₂O)

-

DL-Methionine

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Distilled or deionized water

Procedure:

-

Dissolve a stoichiometric amount of DL-methionine in distilled water.

-

In a separate beaker, dissolve a half-stoichiometric amount of the copper(II) salt in distilled water.

-

Slowly add the copper(II) salt solution to the DL-methionine solution with constant stirring.

-

Adjust the pH of the resulting solution to approximately 7-8 by the dropwise addition of a dilute NaOH solution. A color change, typically to a deep blue, indicates the formation of the complex.

-

Heat the mixture gently (e.g., in a water bath at 60°C) for a specified period (e.g., 1 hour) to ensure the completion of the reaction.

-

Allow the solution to cool to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the crystals with cold distilled water and then with a small amount of ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified crystals in a desiccator over a suitable drying agent.

Characterization Techniques

FTIR spectroscopy is employed to confirm the coordination of the methionine ligand to the copper ion. The involvement of the amino and carboxylate groups in bonding is indicated by shifts in their characteristic vibrational frequencies in the IR spectrum of the complex compared to the free ligand.

Procedure:

-

Prepare a KBr pellet of the synthesized complex by grinding a small amount of the sample with dry potassium bromide.

-

Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analyze the spectrum for shifts in the N-H stretching and bending vibrations of the amino group and the asymmetric and symmetric stretching vibrations of the carboxylate group.

UV-Vis spectroscopy provides information about the electronic transitions within the complex and can be used to confirm the coordination environment of the copper(II) ion.

Procedure:

-

Prepare a dilute solution of the complex in a suitable solvent (e.g., water).

-

Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm.

-

The presence of a broad d-d transition band in the visible region is characteristic of copper(II) complexes.

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the overall coordination geometry. For powdered samples, Powder X-ray Diffraction (PXRD) can be used to assess the crystallinity and phase purity of the synthesized product.

Procedure (Single-Crystal XRD):

-

Grow suitable single crystals of the complex.

-

Mount a crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software.

Molecular Structure and Coordination

The coordination of the two DL-methionine ligands to the central copper(II) ion is depicted in the following diagram. Each methionine molecule acts as a bidentate ligand, binding through the amino nitrogen and a carboxylate oxygen. The resulting complex has a square-planar geometry with the two ligands in a trans arrangement.

Caption: Coordination of Cu(II) in bis(DL-methioninato-N,O)copper.

Biological Relevance and Potential Signaling Pathways

While specific signaling pathways directly modulated by bis(DL-methioninato-N,O)copper are not well-documented in the scientific literature, the biological activities of copper complexes, in general, are an area of active research, particularly in drug development.

Copper is an essential trace element involved in numerous physiological processes.[6] Copper complexes have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[6][7] The biological activity of these complexes is often attributed to their ability to participate in redox reactions, interact with biomolecules such as DNA and proteins, and influence cellular signaling.

Potential Mechanisms of Action:

-

DNA Interaction: Copper complexes can bind to DNA, potentially leading to DNA damage and the induction of apoptosis in cancer cells.

-

Enzyme Inhibition: The copper center can interact with the active sites of enzymes, leading to their inhibition.

-

Reactive Oxygen Species (ROS) Generation: Redox cycling of the copper ion can catalyze the formation of ROS, which can induce oxidative stress and trigger cell death pathways.

The methionine ligand itself plays a crucial role in various metabolic pathways, including protein synthesis and methylation reactions. The complexation of methionine with copper may modulate its bioavailability and biological activity.

The following diagram illustrates a generalized workflow for investigating the biological activity of a copper complex like bis(DL-methioninato-N,O)copper.

Caption: Experimental workflow for biological activity assessment.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of bis(DL-methioninato-N,O)copper, including its physicochemical properties and coordination geometry. Detailed protocols for its synthesis and characterization have been outlined to aid researchers in their experimental work. While the specific biological signaling pathways involving this complex remain an area for future investigation, the broader context of copper complexes in medicine suggests potential therapeutic applications. Further research is warranted to fully elucidate the biological activities and mechanisms of action of this intriguing coordination compound.

References

- 1. Bis(DL-methioninato-N,O)copper | C10H20CuN2O4S2 | CID 24199153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular structure and magnetic properties of trans-bis(L-methioninato)copper(II), Cu(C/sub 5/H/sub 10/NO/sub 2/S)/sub 2/ (Journal Article) | OSTI.GOV [osti.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. bis(DL-methioninato-N,O)copper CAS#: 15170-74-8 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of Copper-Methionine Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of copper-methionine complexes, crucial for understanding their coordination chemistry, electronic structure, and biological relevance. Methionine, an essential sulfur-containing amino acid, plays a significant role in copper homeostasis and the function of various metalloproteins. The interaction between copper ions and methionine residues is pivotal in processes ranging from copper transport to the catalytic activity of enzymes. This document details the experimental protocols for the primary spectroscopic techniques used to investigate these complexes and presents key quantitative data for comparative analysis.

Synthesis of Copper-Methionine Complexes

A common copper-methionine complex studied is bis(L-methioninato)copper(II), [Cu(L-Met)₂]. Its synthesis is a foundational step for subsequent spectral analysis.

Experimental Protocol: Synthesis of bis(L-methioninato)copper(II)

This protocol is adapted from the procedure described by Szabó-Plánka and Baran.[1]

-

Preparation of Sodium Methioninate: Dissolve 0.01 mol of L-methionine in 10 mL of a 0.1 N NaOH solution. This deprotonates the amino acid to form the methioninate anion.

-

Complexation: Slowly add 25 mL of a 0.2 M aqueous solution of copper(II) sulfate (B86663) (CuSO₄) to the sodium methioninate solution with continuous stirring.

-

Precipitation: A fine microcrystalline powder of [Cu(L-Met)₂] will precipitate immediately.

-

Isolation and Purification: Filter the precipitate and wash it several times with small portions of distilled water to remove any unreacted starting materials and soluble byproducts.

-

Drying: Dry the final product in a desiccator over a suitable drying agent, such as P₄O₁₀.[1]

The resulting complex should be a grey-blue powder.[1]

Spectroscopic Characterization Techniques

The synthesized copper-methionine complexes can be thoroughly characterized using a suite of spectroscopic methods. Each technique provides unique insights into the electronic and molecular structure of the complex.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the d-d electronic transitions of the Cu(II) ion, providing information about the coordination geometry of the complex.

-

Sample Preparation: Prepare a solution of the copper-methionine complex in a suitable solvent (e.g., deionized water). Concentrations are typically in the range of 10⁻³ to 10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-1100 nm. Use a quartz cuvette with a 1 cm path length. A reference cuvette containing only the solvent should be used to obtain a baseline.

-

Analysis: Identify the wavelength of maximum absorbance (λmax) for the d-d transitions, which are typically broad and located in the visible region.

| Complex | λmax (nm) | Solvent | Reference |

| [Cu(L-Met)₂] | ~620 | Aqueous | [1] |

| Cu(II)-Methionine | 294 | Aqueous (with Triton X-100) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the coordination sites of the methionine ligand to the copper ion by observing shifts in the vibrational frequencies of functional groups (e.g., -NH₂, -COO⁻).

-

Sample Preparation: A small amount of the powdered copper-methionine complex is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded first.

-

Analysis: Compare the spectrum of the complex with that of the free L-methionine ligand. Pay close attention to the shifts in the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) and amino (NH₂) groups to confirm their involvement in coordination.

| Vibrational Mode | L-Methionine (cm⁻¹) | [Cu(L-Met)₂] (cm⁻¹) | Assignment | Reference |

| ν(NH₂) | - | 3326, 3260 | N-H stretching | [1] |

| νas(COO⁻) | 1575 | 1613 | Asymmetric COO⁻ stretching | [1] |

| νs(COO⁻) | 1415 | 1409 | Symmetric COO⁻ stretching | [1] |

| ν(Cu-N) | - | 459 | Copper-Nitrogen stretching | [1] |

| ν(Cu-O) | - | 315 | Copper-Oxygen stretching | [1] |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or ESR) spectroscopy is a highly sensitive technique for studying paramagnetic species like Cu(II) (d⁹ configuration). It provides detailed information about the coordination environment, the nature of the metal-ligand bonds, and the symmetry of the complex.

-

Sample Preparation: Samples are typically prepared as frozen solutions (e.g., in a water/glycerol mixture) to immobilize the complexes and observe anisotropic effects. The concentration of the Cu(II) complex is usually in the range of 10 µM to 1 mM.

-

Instrumentation: An X-band (~9.5 GHz) or Q-band (~35 GHz) EPR spectrometer is commonly used.

-

Data Acquisition: Spectra are recorded at cryogenic temperatures (e.g., 77 K, liquid nitrogen). The instrument parameters (microwave power, modulation amplitude, and frequency) should be optimized to avoid saturation and distortion of the signal.

-

Analysis: The EPR spectrum of a Cu(II) complex in a frozen solution is typically an axial or rhombic powder pattern. The principal components of the g-tensor (g∥ and g⊥) and the copper hyperfine coupling constants (A∥ and A⊥) are extracted from the spectrum. These parameters are sensitive to the geometry and the type of donor atoms coordinated to the copper ion.

| Complex | g∥ | g⊥ | A∥ (10⁻⁴ cm⁻¹) | Geometry | Reference |

| [Cu(L-Met)₂] | 2.197 | 2.136 | - | Square-planar |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For copper-methionine complexes, its application depends on the oxidation state of the copper ion.

-

Cu(II) complexes are paramagnetic, which leads to significant broadening of NMR signals, often rendering them unobservable with standard high-resolution NMR.

-

Cu(I) complexes are diamagnetic (d¹⁰ configuration) and are therefore amenable to NMR studies. NMR can provide valuable information on the coordination of methionine to Cu(I), which is particularly relevant for understanding copper transport mechanisms.

-

Sample Preparation: Dissolve the Cu(I) complex (often a peptide containing methionine residues) in a suitable deuterated solvent (e.g., D₂O with a buffer to control pH).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Acquisition: Acquire 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) to assign the proton resonances.

-

Analysis: Changes in the chemical shifts of the methionine protons (especially the S-CH₃ and α-CH protons) upon binding to Cu(I) provide direct evidence of coordination. NOESY spectra can provide distance constraints to build a structural model of the complex. It has been shown that at certain pH values, Cu(I) binds to a methionine and a cysteine residue rather than two cysteines in model peptides of copper metallochaperones.[2]

Detailed chemical shift data is highly dependent on the specific complex and experimental conditions. However, a general observation is the change in chemical shifts of protons near the coordination site upon complexation.

Methionine in Biological Copper Transport

Methionine residues are critical in the transport of copper ions across cell membranes. The human copper transporter 1 (hCTR1) is a key protein in this process, forming a trimeric channel in the cell membrane. The pore of this channel is lined with methionine triads that act as a "selectivity filter," offering soft sulfur ligands that favor the binding and transport of Cu(I) ions.

The process can be summarized as follows:

-

Copper Reduction: Extracellular Cu(II) is reduced to Cu(I) by cell-surface reductases.

-

Binding to hCTR1: Cu(I) binds to methionine and histidine-rich motifs in the extracellular domain of hCTR1.

-

Translocation: The Cu(I) ion is passed through the methionine-lined pore of the hCTR1 channel.

-

Intracellular Transfer: Once inside the cell, Cu(I) is handed off to copper chaperones, such as ATOX1, which then deliver it to target proteins in the trans-Golgi network.

Conclusion

The spectral analysis of copper-methionine complexes is a multifaceted field that combines synthesis, a variety of spectroscopic techniques, and biological context. UV-Vis, FTIR, EPR, and NMR spectroscopy each provide complementary pieces of information that, when integrated, allow for a detailed understanding of the structure, bonding, and function of these important coordination compounds. The protocols and data presented in this guide serve as a valuable resource for researchers in chemistry, biology, and medicine who are investigating the vital role of copper-methionine interactions.

References

Crystal Structure Analysis of Copper-Methionine Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of copper-methionine complexes, focusing on two key examples: trans-bis(L-methioninato)copper(II) and the mononuclear complex [Cu(phen)(L-Met)H₂O]Cl·2.5H₂O. This document details the synthesis, experimental protocols for structural determination, and a comprehensive summary of crystallographic data.

Introduction

Copper complexes with amino acids, particularly the essential sulfur-containing amino acid methionine, are of significant interest due to their potential biological activities, including applications as feed additives and antibacterial agents.[1] Understanding the three-dimensional structure of these complexes at the atomic level is crucial for elucidating their mechanisms of action and for the rational design of new compounds with enhanced properties. X-ray crystallography provides the definitive method for determining these structures, revealing precise details of coordination geometry, bond lengths, and intermolecular interactions.

This guide focuses on the structural characterization of two distinct copper-methionine complexes, providing a comparative overview of their molecular architecture.

Experimental Protocols

Synthesis of trans-bis(L-methioninato)copper(II)

The synthesis of trans-bis(L-methioninato)copper(II) is achieved through the reaction of L-methionine with a copper(II) salt in an aqueous solution.

Materials:

-

L-Methionine

-

Copper(II) salt (e.g., copper(II) sulfate (B86663) pentahydrate or copper(II) chloride dihydrate)

-

Distilled water

-

Ethanol

Procedure:

-

A solution of the chosen copper(II) salt is prepared in distilled water.

-

A stoichiometric amount of L-methionine, dissolved in distilled water, is added to the copper(II) salt solution with constant stirring. The molar ratio of L-methionine to copper(II) is typically 2:1.

-

The reaction mixture is gently heated to facilitate the complex formation.

-

The resulting blue solution is allowed to cool slowly to room temperature.

-

Blue crystals of trans-bis(L-methioninato)copper(II) are obtained by slow evaporation of the solvent.

-

The crystals are collected by filtration, washed with a small amount of cold distilled water and then ethanol, and air-dried.

Synthesis of [Cu(phen)(L-Met)H₂O]Cl·2.5H₂O

This mononuclear complex is synthesized by reacting a pre-formed copper(II)-phenanthroline complex with L-methionine.

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

L-Methionine

-

Ethanol

-

Distilled water

Procedure:

-

A solution of 1,10-phenanthroline and copper(II) chloride dihydrate is prepared in ethanol.[2]

-

A separate solution of L-methionine is prepared in distilled water.

-

The L-methionine solution is added to the copper-phenanthroline solution.

-

The resulting mixture is stirred and allowed to crystallize.

-

The obtained crystals are filtered, washed, and dried.

Data Presentation: Crystallographic Data

The crystal structures of the copper-methionine complexes were determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below.

trans-bis(L-methioninato)copper(II)

The crystal structure of trans-bis(L-methioninato)copper(II) reveals a polymeric structure. The copper(II) ion is in a tetragonally distorted octahedral environment. It is coordinated by two nitrogen atoms and two oxygen atoms from two different L-methionine molecules in a trans square-planar arrangement. The octahedral coordination is completed by two oxygen atoms from the carboxylate groups of neighboring methionine molecules, forming a carboxylate-bridged sheet structure.[3]

Table 1: Crystal Data and Structure Refinement for trans-bis(L-methioninato)copper(II)

| Parameter | Value |

| Empirical formula | C₁₀H₂₀CuN₂O₄S₂ |

| Formula weight | 359.93 |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 9.487(5) |

| b (Å) | 5.061(3) |

| c (Å) | 15.563(8) |

| β (°) | 92.46(3) |

| Volume (ų) | 746.4 |

| Z | 2 |

| Calculated density (g/cm³) | 1.601 |

| R-factor | 0.046 |

Source: Ou et al., 1977[3]

Table 2: Selected Bond Lengths (Å) for trans-bis(L-methioninato)copper(II)

| Bond | Length (Å) |

| Cu-N(1) | 2.00 |

| Cu-O(1) | 1.96 |

| Cu-O(2') | 2.50 |

Note: Due to the limitations of the available search results, a comprehensive list of all bond lengths is not available. The provided values are key coordinating bond distances.

[Cu(phen)(L-Met)H₂O]Cl·2.5H₂O

In the mononuclear complex [Cu(phen)(L-Met)H₂O]Cl·2.5H₂O, the copper(II) atom is in a distorted tetragonal-pyramidal coordination environment.[2] It is coordinated by the two nitrogen atoms of the 1,10-phenanthroline ligand, and the nitrogen and one oxygen atom of the L-methionine ligand, which acts as a bidentate ligand. A water molecule occupies the fifth coordination site.

Table 3: Crystal Data and Structure Refinement for [Cu(phen)(L-Met)H₂O]Cl·2.5H₂O

| Parameter | Value |

| Empirical formula | C₁₇H₂₄ClCuN₃O₅.₅S |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

Note: Detailed unit cell parameters and refinement statistics were not available in the searched literature.

Table 4: Selected Bond Lengths (Å) in a related [Cu(phen)(L-Glu)(H₂O)]·H₂O complex

| Bond | Length (Å) |

| Cu-N(phen) | 1.98 - 2.02 |

| Cu-N(Glu) | 1.99 |

| Cu-O(Glu) | 1.95 |

| Cu-O(H₂O) | 2.25 |

Note: Specific bond lengths for the methionine complex were not available. The data from a similar glutamic acid complex are provided for reference to illustrate typical coordination bond distances.

Experimental Workflow and Data Analysis

The determination of the crystal structure from a single crystal involves a series of steps, from data collection to structure solution and refinement.

Single-Crystal X-ray Diffraction Methodology

-

Crystal Selection and Mounting: A suitable single crystal of the copper-methionine complex is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The data are collected as a series of diffraction spots, whose intensities and positions are recorded by a detector.

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the diffraction spots are integrated to obtain a list of structure factors.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The initial model of the structure is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and analysis of copper-methionine crystal structures.

Caption: General workflow for the synthesis of copper-methionine crystals.

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

- 1. Anion-Dependent Synthesis of Cu(II) Complexes with 2-(1H-Tetrazol-5-yl)-1H-indole: Synthesis, X-Ray Structures, and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular structure and magnetic properties of trans-bis(L-methioninato)copper(II), Cu(C/sub 5/H/sub 10/NO/sub 2/S)/sub 2/ (Journal Article) | OSTI.GOV [osti.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Mechanism of Action of Copper Methionine in Biological Systems

Abstract

Copper is an essential trace element vital for a myriad of physiological processes, acting as a critical cofactor for numerous enzymes involved in cellular respiration, antioxidant defense, neurotransmitter synthesis, and tissue formation. Its bioavailability, however, is a critical factor, often influenced by its dietary form. This compound, an organic chelate of copper with the amino acid methionine, has garnered significant scientific interest due to its enhanced bioavailability and distinct biological activities compared to inorganic copper sources. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its chemical structure, absorption pathways, cellular metabolism, and its role in modulating enzymatic activities and signaling pathways. This document synthesizes current research to offer a detailed resource for professionals in life sciences and drug development.

Chemical Structure and Synthesis

The chelation of copper with methionine results in a stable complex where the metal ion is bonded to the amino acid. The methionine ligand typically coordinates with the copper atom through the nitrogen atom of the amino group and one oxygen atom of the carboxyl group, forming a five-membered ring structure. This chelation protects the copper ion from forming insoluble complexes in the gastrointestinal tract, which is a primary reason for its enhanced bioavailability.

The crystal structure of bis(methioninato)copper(II) reveals a distorted octahedral coordination around the copper atom. The methionine acts as a bidentate ligand, coordinating through the amino nitrogen and a carboxylate oxygen. The square-planar arrangement is formed by these atoms from two trans-methionine molecules, with the octahedron completed by a long-range interaction with a carboxylate oxygen from an adjacent molecule.

Synthesis Protocol

A common method for synthesizing this compound chelate involves the reaction of a copper salt with methionine in an aqueous solution.

Protocol: Aqueous Synthesis of this compound [1]

-

Dissolution: Dissolve 2.984 g of methionine (0.02 mol) and 2.497 g of copper sulfate (B86663) (CuSO₄·5H₂O, 0.01 mol) in deionized water.

-

Reaction: Place the mixture in a constant temperature bath and heat to 100°C for 5 hours. This facilitates the chelation reaction.

-

Filtration: After the reaction is complete, perform hot suction filtration on the resulting suspension to separate the precipitate.

-

Washing: Wash the collected filter cake (the this compound chelate) several times with hot distilled water to remove any unreacted starting materials or byproducts.

-

Drying: Place the washed product in a drying oven until a constant weight is achieved. The final product is pure this compound chelate.[1]

A similar protocol exists using copper acetate (B1210297) at 65°C for 4 hours.[1]

Bioavailability and Intestinal Absorption

A significant advantage of this compound is its superior bioavailability compared to inorganic sources like copper sulfate (CuSO₄). This is attributed to its unique absorption mechanism in the intestine.

Mechanism of Enhanced Absorption

Inorganic copper can precipitate in the high pH environment of the small intestine or form complexes with other dietary components, reducing its absorption. This compound, being a stable chelate, is less susceptible to these interactions. It is proposed that the complex can be absorbed intact through amino acid or peptide transporters, in addition to the conventional metal ion transporters.[2][3] This dual-pathway absorption significantly increases its uptake. Studies in finishing pigs have shown that organic copper sources lead to upregulation of peptide transporter 1 (PepT1) and amino acid transporter ASCT2, suggesting a distinct absorption route from inorganic copper.[2]

Experimental Workflow: Bioavailability Assessment in Chicks

The slope-ratio assay is a common method to determine the relative bioavailability of a nutrient source.

Quantitative Bioavailability Data

Numerous studies have quantified the relative bioavailability value (RBV) of this compound against the standard, copper sulfate (set at 100%).

| Animal Model | Parameter | This compound RBV (%) | Copper Sulfate RBV (%) | Reference |

| Chicks | Bile Cu Assay | 96% | 100% (Standard) | [4] |

| Chicks | Liver Cu Assay | 88% | 100% (Standard) | [4] |

| Ewes | Gut Absorption | Significantly higher (P<0.01) | Lower | [5] |

| Pigs | Fecal Excretion | Lower | Higher | [2][3] |

| Pigs | Liver Cu Content | Higher | Lower | [2][3] |

Cellular Uptake and Metabolism

Once absorbed, copper must be transported into cells and delivered to specific proteins. Methionine residues play a crucial role in this process, particularly in the function of the primary high-affinity copper transporter, Ctr1.

Role of Methionine Motifs in Copper Transporter 1 (Ctr1)

The human copper transporter 1 (hCtr1) contains methionine-rich motifs in its extracellular N-terminal domain, such as MXXXM and MMMMPM.[6][7] These thioether-containing motifs are critical for binding Cu(I) and facilitating its transport across the cell membrane.[7] The process is highly specific to the reduced form of copper, Cu(I). The extracellular domain of hCtr1 can bind and reduce Cu(II) to Cu(I), a step that is crucial for subsequent import.[8]

Elevated copper levels trigger the endocytosis and degradation of hCtr1, a homeostatic mechanism to prevent copper overload.[6] This process is dependent on the same methionine motifs required for copper transport, indicating a dual role for these sites in both transport and trafficking of the transporter protein.[6]

Impact of Copper on Methionine Metabolism

While methionine facilitates copper uptake, excess intracellular copper can, in turn, disrupt methionine metabolism. This is particularly relevant in copper overload disorders like Wilson's disease. Studies show that early copper accumulation leads to a significant decrease in the mRNA levels of the regulatory subunit of methionine adenosyltransferase (MAT).[9][10] MAT is the enzyme that synthesizes S-adenosylmethionine (SAM), the universal methyl donor. This inhibition of MAT activity alters the entire methionine cycle, affecting methylation reactions and glutathione (B108866) synthesis.[9][10][11]

// Nodes Met [label="Methionine"]; ATP [label="ATP", shape=ellipse]; SAM [label="S-Adenosylmethionine (SAM)\n(Methyl Donor)"]; SAH [label="S-Adenosylhomocysteine (SAH)"]; Hcy [label="Homocysteine"]; Cystathionine [label="Cystathionine"]; Cysteine [label="Cysteine"]; GSH [label="Glutathione (GSH)"]; MAT [label="Methionine Adenosyltransferase (MAT)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Methyltransferases [label="Methyltransferases"]; SAHH [label="SAH Hydrolase"]; CBS [label="Cystathionine β-synthase"];

// Invisible node for copper effect Copper [label="High Intracellular Copper", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Met -> SAM [label="MAT"]; ATP -> SAM; SAM -> SAH [label="Methyltransferases\n(Methylation Reactions)"]; SAH -> Hcy [label="SAHH"]; Hcy -> Met [label="Methionine Synthase"]; Hcy -> Cystathionine [label="CBS\n(Transsulfuration)"]; Cystathionine -> Cysteine; Cysteine -> GSH;

// Copper Inhibition Copper -> MAT [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits Activity &\nReduces mRNA"]; Copper -> SAHH [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits Activity"]; } caption [label="Fig. 3: Effect of high copper on the methionine metabolism cycle.", fontname="Arial", fontsize=10];

Role in Enzyme Activity and Antioxidant Defense

Copper is a catalytic cofactor for key antioxidant enzymes. The enhanced bioavailability of this compound can lead to improved activity of these cuproenzymes.

Superoxide (B77818) Dismutase (SOD)

Copper/Zinc Superoxide Dismutase (Cu/Zn-SOD) is a primary antioxidant enzyme that catalyzes the dismutation of superoxide radicals. Studies in ewes have demonstrated that supplementation with this compound leads to significantly higher activity of Cu/Zn-SOD in the liver compared to supplementation with copper sulfate.[5] This indicates that the superior delivery of copper to tissues translates into enhanced functional enzymatic capacity and improved antioxidant status.

Other Cuproenzymes

Methionine residues also play a role in the structure and function of other copper-containing enzymes.

-

Copper Efflux Oxidase (CueO): This bacterial enzyme detoxifies copper by oxidizing the more toxic Cu(I) to Cu(II). It contains a methionine-rich domain that is not essential for the catalytic activity itself but facilitates the recruitment of Cu(I) from chelated forms, enhancing the enzyme's efficiency under copper stress.[12]

-

Laccase: Some laccases, which are multi-copper oxidases, have a methionine ligand in their Type I copper center, which functions as the primary electron transfer site.[13]

Methionine as an Antioxidant

Beyond its role in copper transport, methionine itself is an antioxidant. The thioether group can be readily oxidized to methionine sulfoxide, a process that can scavenge reactive oxygen species (ROS).[14] This redox cycle provides a defense mechanism against oxidative damage.[14] Therefore, this compound provides both a bioavailable source of copper for antioxidant enzymes and an amino acid with inherent antioxidant properties.

Effects on Signaling Pathways

The role of copper as a signaling metal is an emerging area of research. Copper ions are now understood to be allosteric modulators of protein kinases, influencing major signaling cascades.

MAPK/ERK Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation. The kinase MEK1, a key component of this pathway, has been identified as a copper-binding protein.[15] Copper binding to MEK1 is essential for its kinase activity. Consequently, the phosphorylation of MEK1's substrate, ERK1/2, is copper-dependent.[15] By influencing the intracellular copper concentration, copper sources like this compound could potentially modulate the activity of this pathway. This has significant implications in fields like oncology, where the BRAF-MEK-ERK pathway is often dysregulated.[15]

// Nodes GrowthFactor [label="Growth Factor"]; Receptor [label="Receptor Tyrosine Kinase"]; RAS [label="RAS"]; BRAF [label="BRAF"]; MEK [label="MEK1/2", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2"]; TF [label="Transcription Factors\n(e.g., c-Myc, AP-1)"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation"];

// Invisible node for copper Copper [label="Cu(I)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> Receptor; Receptor -> RAS; RAS -> BRAF; BRAF -> MEK [label="Phosphorylation"]; MEK -> ERK [label="Phosphorylation"]; ERK -> TF [label="Phosphorylation"]; TF -> Proliferation;

// Copper binding Copper -> MEK [dir=both, arrowhead=none, style=dashed, color="#EA4335", label=" Allosteric Binding\n(Essential for Activity)"]; } caption [label="Fig. 4: Role of copper in the MAPK/ERK signaling pathway.", fontname="Arial", fontsize=10];

Data Summary Tables

Table 1: Comparative Efficacy in Animal Nutrition

| Species | Parameter | This compound Group | Copper Sulfate Group | P-value | Reference |

| Ewes | Fecal Cu Excretion (mg/d) | 4.31 | 5.37 | <0.01 | [5] |

| Ewes | Fecal Zn Excretion (mg/d) | 33.7 | 42.6 | <0.01 | [5] |

| Ewes | Liver Cu (µg/g DM) | 268.3 | 179.8 | <0.01 | [5] |

| Ewes | Liver Cu/Zn-SOD (U/mg protein) | 10.3 | 7.9 | <0.01 | [5] |

| Growing Pigs | Body Weight Day 20 (kg) | 16.83 | 14.41 | >0.05 | [16] |

| Finishing Pigs | Fecal Cu (mg/kg) | Lower | Higher | <0.05 | [3] |

| Broiler Chickens | Body Weight Gain (g) | 1,851 (100 ppm Cu) | - | - | [17] |

| Broiler Chickens | FCR | 1.54 (100 ppm Cu) | - | - | [17] |

Table 2: Inhibition of Copper Utilization by Cysteine and Ascorbate

| Condition | Copper Source | Inhibition of Cu Utilization (%) | Reference |

| Low Cu + Cysteine | CuSO₄ | 50.9% | [18] |

| Low Cu + Cysteine | Cu-Methionine | 49.8% | [18] |

| High Cu + Cysteine | CuSO₄ | 91.5% | [18] |

| High Cu + Cysteine | Cu-Methionine | 60.1% | [18] |

| High Cu + Ascorbate | CuSO₄ | 27.2% | [18] |

| High Cu + Ascorbate | Cu-Methionine | 31.7% | [18] |

| Note: Inhibition is relative to the unsupplemented control for each copper source. A higher percentage indicates greater inhibition. |

Key Experimental Protocols

Protocol: Determination of Liver Copper Concentration

This protocol is a generalized summary based on methods described in animal nutrition studies.[5][17]

-

Sample Preparation: Obtain liver tissue samples immediately after euthanasia. Weigh a portion of the sample (approx. 1-2 g).

-

Drying: Dry the tissue sample in an oven at 105°C for 24 hours to determine dry matter content.

-

Ashing: Place the dried sample in a muffle furnace at 600°C for 6-8 hours until a white or grey ash is obtained.

-

Digestion: Dissolve the ash in a strong acid solution, typically a mixture of nitric acid (HNO₃) and hydrochloric acid (HCl).[17] Heat gently to ensure complete dissolution.

-

Dilution: Quantitatively transfer the digested solution to a volumetric flask and dilute to a known volume with deionized water.

-

Analysis: Determine the copper concentration in the diluted solution using Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) against a certified copper standard curve.

-

Calculation: Express the final concentration as µg of copper per gram of dry matter (µg/g DM).

Protocol: Cloud Point Extraction for Spectrophotometric Determination of Copper-Methionine[20]

This method is used for pre-concentrating trace amounts of copper complexed with methionine before analysis.

-

Reagent Preparation:

-

Copper standards (0.05-4 µg/mL).

-

5 x 10⁻⁴ M methionine solution.

-

Borax (B76245) buffer (pH 8.0).

-

10% (v/v) Triton X-100 solution (a non-ionic surfactant).

-

-

Procedure:

-

To a series of centrifuge tubes, add aliquots of standard copper solutions or the sample solution.

-

Add 0.7 mL of the methionine solution.

-

Add 2 mL of the borax buffer.

-

Add 0.5 mL of the Triton X-100 solution.

-

Adjust the total volume to 10 mL with deionized water.

-

-

Cloud Point Induction: Heat the mixture in a water bath at 85°C for 30 minutes. The surfactant solution will become turbid (the "cloud point") and form a small, dense, analyte-rich phase.

-

Phase Separation: Centrifuge the tubes at 4000 rpm for 4 minutes to separate the surfactant-rich phase from the aqueous phase.

-

Analysis: Decant the aqueous phase and dissolve the remaining surfactant-rich phase in a suitable solvent (e.g., acidified methanol). Measure the absorbance of this solution using a UV-Visible spectrophotometer at 294 nm.

Conclusion

This compound exhibits a complex and advantageous mechanism of action in biological systems, primarily driven by its enhanced bioavailability. The chelated structure protects the mineral from antagonistic interactions in the gut, allowing for efficient absorption via both metal and amino acid/peptide transport systems. At the cellular level, methionine residues are integral to the function of the Ctr1 copper transporter, mediating both uptake and homeostatic regulation. The superior delivery of copper to tissues enhances the activity of critical cuproenzymes like SOD, bolstering antioxidant defenses. Furthermore, emerging evidence points to a role for intracellular copper in modulating key signaling pathways such as the MAPK/ERK cascade. This in-depth understanding of this compound's action underscores its efficacy as a nutritional supplement and opens avenues for its potential application in therapeutic strategies targeting copper-dependent biological processes.

References

- 1. CN102491927A - Method for synthesizing methionine and metal (Cu, Zn and Co) chelate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Different copper sources and levels affect growth performance, copper content, carcass characteristics, intestinal microorganism and metabolism of finishing pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nutritional evaluation of a copper-methionine complex for chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of copper- and zinc-methionine supplementation on bioavailability, mineral status and tissue concentrations of copper and zinc in ewes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of methionine-rich clusters that regulate copper-stimulated endocytosis of the human Ctr1 copper transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methionine motifs of copper transport proteins provide general and flexible thioether-only binding sites for Cu(I) and Ag(I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Copper(II) import and reduction are dependent on His-Met clusters in the extracellular amino terminus of human copper transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Early effects of copper accumulation on methionine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pnas.org [pnas.org]

- 13. Laccase - Wikipedia [en.wikipedia.org]

- 14. Copper(I)-nitrene platform for chemoproteomic profiling of methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Copper in Cancer: How Copper Binding Affects Signaling Pathways – Metals, Metalloproteins and Disease [metals.blogs.wesleyan.edu]

- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 17. researchgate.net [researchgate.net]

- 18. Copper-amino acid complexes are partially protected against inhibitory effects of L-cysteine and L-ascorbic acid on copper absorption in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions and Roles of Copper Methionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper is an essential trace mineral vital for a myriad of physiological processes, and its bioavailability is critically dependent on its chemical form. Copper methionine, a chelated complex of copper and the essential amino-acid methionine, has emerged as a superior source of copper due to its enhanced stability and absorption. This technical guide provides a comprehensive overview of the core biological functions and roles of this compound, detailing its biochemical advantages, metabolic pathways, and physiological impacts. This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Biochemical Advantage of this compound

Copper is a critical cofactor for numerous enzymes involved in fundamental biological processes, including cellular respiration, antioxidant defense, neurotransmitter synthesis, and connective tissue formation.[1] However, the bioavailability of inorganic copper sources, such as copper sulfate (B86663), can be limited due to antagonistic interactions with other dietary components in the gastrointestinal tract.[2]

This compound, a metal-amino acid chelate, offers a significant advantage by protecting the copper ion from these interactions. The chelation of copper with methionine creates a stable, ring-like structure that is absorbed intact through amino acid transport mechanisms.[3] This mode of absorption not only enhances the bioavailability of copper but also minimizes its potential to cause oxidative stress in the gut.[2] The molecular formula for this compound chelate is generally recognized as [CH3SCH2CH2CH(NH2)COO]2Cu.[4]

Enhanced Bioavailability and Uptake

A primary advantage of this compound is its superior bioavailability compared to inorganic copper sources. This enhanced absorption is attributed to its chemical stability and distinct uptake pathway.

Mechanism of Absorption

Unlike inorganic copper which is primarily absorbed through ion channels, this compound is absorbed via amino acid transporters in the small intestine.[3] This pathway is more efficient and less prone to competition from other minerals. The methionine component of the chelate plays a crucial role in facilitating this transport. Methionine-rich motifs are found in copper transport proteins like CTR1, highlighting the natural affinity of these transporters for methionine-bound copper.[4][5][6]

Quantitative Bioavailability Data

Numerous studies in various animal models have demonstrated the superior bioavailability of this compound over inorganic copper salts. The following tables summarize key quantitative findings from comparative studies.

Table 1: Relative Bioavailability of this compound vs. Copper Sulfate in Various Species

| Species | Parameter Measured | Relative Bioavailability of this compound (%) (Copper Sulfate = 100%) | Reference |

| Broiler Chicks | Liver Copper Accumulation | 88% | [7] |

| Broiler Chicks | Bile Copper Concentration | 96% | [7] |

| Ewes | Gut Absorption of Copper | Significantly Higher (P<0.01) | [8] |

| Ewes | Liver Copper Concentration | Significantly Higher (P<0.01) | [8] |

| Russian Sturgeon | Weight Gain, Hepatic CuZn SOD activity, Whole Body Cu | 153% - 168% | [9] |

Table 2: Effects of this compound Supplementation on Performance and Mineral Status in Ewes

| Parameter | Copper Sulfate Group | This compound Group | P-value | Reference |

| Gut Absorption of Copper (%) | 45.3 ± 1.2 | 58.7 ± 1.5 | <0.01 | [8] |

| Liver Copper (mg/kg DM) | 125.4 ± 5.6 | 158.2 ± 6.3 | <0.01 | [8] |

| Fecal Copper Excretion (mg/day) | 8.2 ± 0.3 | 5.9 ± 0.2 | <0.01 | [8] |

Core Biological Functions and Roles

Once absorbed, copper from this compound participates in a wide array of physiological functions, from enzymatic activity to immune modulation.

Role in Enzyme Function

Copper is an integral component of numerous cuproenzymes. The enhanced delivery of copper by this compound ensures the optimal functioning of these critical enzymes.

-

Superoxide (B77818) Dismutase (SOD): As a key component of the antioxidant enzyme copper-zinc superoxide dismutase (Cu/Zn-SOD), copper is essential for cellular protection against oxidative damage.[1] Studies have shown that supplementation with this compound significantly increases serum Cu/Zn-SOD activity.[10]

-

Cytochrome c Oxidase: This mitochondrial enzyme is the terminal oxidase in the electron transport chain and is crucial for cellular energy production (ATP synthesis). Copper is a vital cofactor for its catalytic activity.

-

Lysyl Oxidase: This enzyme is essential for the cross-linking of collagen and elastin, which are critical for the integrity and strength of connective tissues, including bone, cartilage, and blood vessels.

Antioxidant Properties

Methionine itself possesses antioxidant properties. The thioether group of methionine can be reversibly oxidized to methionine sulfoxide, thereby scavenging reactive oxygen species (ROS) and protecting other critical amino acid residues from oxidative damage. This intrinsic antioxidant capacity of the methionine ligand complements the role of copper in antioxidant enzymes like SOD.

Immune System Modulation

Copper is essential for the proper functioning of the immune system. Copper deficiency can lead to impaired immune responses, including reduced neutrophil function and decreased antibody production.[1] this compound, by ensuring adequate copper supply, can help maintain a robust immune system. Studies in broilers have shown that dietary this compound supplementation increases serum IgA and IgM levels.[10]

Influence on Gut Microbiota

Emerging research indicates that the source of dietary copper can influence the composition and function of the gut microbiota. Pharmacological doses of copper have been shown to alter the microbial communities in the ileum and cecum of piglets.[11] While more research is needed specifically on this compound, its unique absorption mechanism may have a different impact on the gut microbiome compared to inorganic copper, which has a more direct antimicrobial effect in the gut lumen.

Signaling Pathways and Molecular Interactions

This compound is involved in intricate cellular signaling pathways, influencing gene expression and metabolic processes.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Copper has been identified as a key player in this pathway, specifically in the activation of MEK1, a central kinase in the cascade. Copper binds to MEK1, enhancing its ability to phosphorylate and activate ERK1/2.[12][13] The efficient delivery of copper by this compound can, therefore, modulate MAPK signaling.

Figure 1: Copper's role in the MAPK signaling pathway.

Methionine Metabolism and Methylation

Methionine is a central player in one-carbon metabolism, serving as the precursor for S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions of DNA, RNA, proteins, and lipids.[14] Copper accumulation has been shown to affect methionine metabolism, particularly by altering the expression and activity of enzymes in this pathway.[3] Dysregulation of the methionine cycle can impact cellular methylation potential and has been implicated in various diseases.[15]

Figure 2: The methionine metabolism pathway and the influence of copper.

Gene Expression

Copper levels influence the expression of various genes, most notably metallothioneins. Metallothioneins are cysteine-rich proteins that bind and sequester heavy metals, including copper, playing a crucial role in metal homeostasis and detoxification. Copper activates the transcription of metallothionein (B12644479) genes by inducing a conformational change in a specific DNA-binding protein.[16] The efficient delivery of copper by this compound can thus lead to a more robust induction of metallothionein expression.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Synthesis of this compound Chelate

Objective: To synthesize copper (II) methionine chelate.

Materials:

-

D,L-Methionine

-

Copper Sulfate Pentahydrate (CuSO4·5H2O)

-

Sodium Hydroxide (NaOH) solution (50%)

-

Distilled water

-

Oven

-

Magnetic stirrer with heating plate

-

Filtration apparatus (e.g., Buchner funnel and flask)

Procedure: [17]

-

Prepare a methionine solution by dissolving 80 g of D,L-methionine in 1 liter of distilled water at 65 ± 5°C with continuous stirring.

-

Prepare a copper sulfate solution by dissolving 66.94 g of CuSO4·5H2O in 500 ml of distilled water at 65 ± 5°C.

-

Mix the two solutions at a molar ratio of 2:1 (methionine:copper sulfate).

-

Slowly add 50% NaOH solution to the mixture while stirring to adjust the pH to 7.0 for maximum precipitation of the chelate.

-

Separate the precipitate by filtration.

-

Dry the precipitate in an oven at 50°C for 48 hours.

-

Grind the dried product into a fine powder.

-

Analyze the powder to confirm the copper content (approximately 16%).

In Vivo Bioavailability Study in Broilers

Objective: To compare the bioavailability of copper from this compound to that from copper sulfate.

Experimental Design: [10]

-

Animals: 540 one-day-old male broilers.

-

Housing: Randomly allocate chicks to floor pens with a suitable number of birds per pen and replicate pens per treatment.

-

Diets:

-

Basal diet (control) with no supplemental copper.

-

Basal diet supplemented with graded levels of copper (e.g., 15, 30, 60, 120, 240 mg/kg) from this compound.

-

Basal diet supplemented with graded levels of copper from copper sulfate (as a reference).

-

-

Duration: 42 days.

-

Data Collection:

-

Performance: Record body weight gain and feed intake weekly. Calculate feed conversion ratio.

-

Sample Collection: At the end of the trial, collect blood samples for serum analysis and liver and tibia samples for mineral analysis.

-

-

Analysis:

-

Analyze liver and tibia samples for copper concentration using atomic absorption spectrophotometry.

-

Analyze serum for ceruloplasmin and superoxide dismutase activity.

-

Relative bioavailability is calculated using the slope-ratio assay, where the slope of the regression of tissue copper concentration on supplemental copper intake from this compound is compared to the slope from copper sulfate.

-

Figure 3: Experimental workflow for an in vivo bioavailability study.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound solution (sterile, various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound solution. Include untreated control wells (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-